5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a distinctive molecular structure that includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a methoxyphenyl moiety. The presence of the trifluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and drug development.
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within the ring structure. It is also categorized under carboxylic acids due to the presence of the carboxylic acid functional group.
The synthesis of 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be achieved through several methodologies. A common approach involves the cyclization of 5-amino-3-methoxyphenyl-pyrazole derivatives with appropriate electrophiles under acidic or basic conditions.
One efficient synthetic route includes:
The chemical reactivity of 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid primarily involves electrophilic aromatic substitution due to the presence of electron-donating groups like methoxy and electron-withdrawing groups such as trifluoromethyl.
Reactions can include:
While specific mechanisms for this compound are not fully elucidated in current literature, pyrazolo[1,5-a]pyrimidines have been shown to exhibit inhibitory effects on various kinases such as c-Met kinase. This inhibition can lead to antiproliferative effects on cancer cell lines.
Research indicates that these compounds may interact with cellular signaling pathways, influencing gene expression and cellular metabolism through enzyme inhibition or activation .
The compound is characterized by:
Key chemical properties include:
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has potential applications in:
This compound exemplifies ongoing research into heterocyclic compounds with significant biological implications, highlighting its importance in drug discovery and development efforts .
Pyrazolo[1,5-a]pyrimidine represents a privileged heterocyclic scaffold in medicinal chemistry, first described in the 1950s as adenosine receptor antagonists [1] [4]. Its significance stems from structural similarity to purines, enabling interactions with diverse biological targets. Early synthetic routes involved condensation of 3- or 5-aminopyrazoles with β-dicarbonyl compounds, formyl ketones, or enaminones [1] [4]. The 1980s marked a turning point with the development of zaleplon and indiplon (sedative-hypnotics), validating the core’s clinical utility. Subsequent decades witnessed expansion into oncology (e.g., dinaciclib, a cyclin-dependent kinase inhibitor) and metabolic disorders (e.g., anagliptin, a DPP-IV inhibitor) [1] [10]. By 2022, pyrazolo[1,5-a]pyrimidines were recognized across >20 therapeutic categories, including kinase inhibition, CNS modulation, and anti-infective agents [10]. Recent innovations focus on NTRK fusion inhibitors like larotrectinib and repotrectinib, where the scaffold’s planar geometry enables optimal kinase domain binding [5].
Table 1: Clinically Significant Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Therapeutic Application | Key Structural Features |
---|---|---|
Zaleplon | Sedative/Hypnotic | 3-Cyano group, N-ethylacetamide |
Dinaciclib | Cyclin-dependent kinase inhibitor | 5-Aryl group, 7-aminopyrazole substituent |
Anagliptin | DPP-IV inhibitor (Type 2 Diabetes) | 2-Cyanopyrrolidine, carboxylic acid |
Larotrectinib | NTRK fusion inhibitor (Oncology) | 5-Fluoro-2-hydroxybenzamide, 7-azaindole |
The 5-aryl and 7-trifluoromethyl substitutions confer distinct pharmacophoric advantages critical for target engagement. The 5-aryl group (particularly 3-methoxyphenyl) enhances π-stacking interactions within hydrophobic enzyme pockets. For instance, in Pim-1 kinase inhibitors, 3-(trifluoromethyl)phenyl or 3-chlorophenyl at position 5 boosts potency 10-fold compared to unsubstituted analogs [3] [7]. Concurrently, the 7-trifluoromethyl group serves dual roles:
The carboxylic acid at position 3 is a versatile pharmacophore contributing to target affinity and physicochemical properties. It enables:
In c-Met kinase inhibitors, pyrazolo[1,5-a]pyrimidine-3-carboxylic acids suppressed A549 lung cancer proliferation (IC₅₀: 1.2–8.7 µM) by anchoring to the hinge region via salt bridges [9]. Similarly, anagliptin exploits this group to interact with DPP-IV’s Arg-125 [1] [4]. The acid’s orientation is critical: esterification or amidation typically ablates activity, as observed in Pim-1 inhibitors where methyl ester derivatives showed >100-fold reduced potency [3].
Table 2: Impact of Carboxylic Acid Group on Physicochemical Properties
Derivative | LogP | Solubility (µg/mL) | c-Met IC₅₀ (µM) |
---|---|---|---|
5-(3-Methoxyphenyl)-7-(trifluoromethyl)-PP-3-CO₂H | 2.8 | 42 | 1.9 |
Corresponding 3-Cyanopyrazolo[1,5-a]pyrimidine | 3.9 | 6.5 | >10 |
Corresponding 3-Amidopyrazolo[1,5-a]pyrimidine | 3.2 | 18 | 7.3 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1